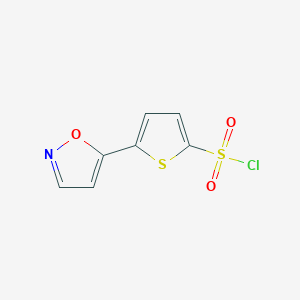

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

CAS No.: 551930-53-1

Cat. No.: VC2340790

Molecular Formula: C7H4ClNO3S2

Molecular Weight: 249.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 551930-53-1 |

|---|---|

| Molecular Formula | C7H4ClNO3S2 |

| Molecular Weight | 249.7 g/mol |

| IUPAC Name | 5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H |

| Standard InChI Key | SSGKBJJYLTYNQD-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2 |

| Canonical SMILES | C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2 |

Introduction

Chemical Identity and Basic Properties

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a heterocyclic compound featuring a thiophene ring connected to an isoxazole moiety, with a sulfonyl chloride functional group attached to the thiophene. This unique structural arrangement contributes to its distinctive chemical behavior and applications.

Basic Physical and Chemical Properties

The compound exhibits the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 551930-53-1 |

| Molecular Formula | C₇H₄ClNO₃S₂ |

| Molecular Weight | 249.7 g/mol |

| Physical State | Solid |

| Appearance | Brown |

| Melting Point | 69-70°C (156.2-158°F) |

| InChI Key | SSGKBJJYLTYNQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2 |

The compound's physical properties reflect its heterocyclic nature and the presence of the reactive sulfonyl chloride group . The melting point range (69-70°C) indicates relatively good purity in commercial samples, though this can vary depending on synthesis methods and purification procedures .

Structural Features

The structure of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride includes several key features that define its reactivity:

-

A five-membered thiophene ring containing a sulfur atom

-

A five-membered isoxazole ring with oxygen and nitrogen atoms

-

A sulfonyl chloride (-SO₂Cl) functional group at position 2 of the thiophene ring

-

The isoxazole ring attached at position 5 of the thiophene ring

These structural elements contribute to the compound's electrophilic character and potential for various chemical transformations . The presence of multiple heteroatoms (S, N, O) enhances its potential for coordination with biological targets, making it valuable in medicinal chemistry applications.

Synthetic Methods and Preparation

Several synthetic routes have been developed for the preparation of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride, each with distinct advantages and applications in both laboratory and industrial settings.

Electrophilic Substitution

One of the most common approaches to synthesizing this compound involves electrophilic substitution reactions. This method typically employs:

-

Reaction of a sulfur or nitrogen nucleophile with thiophene-2-sulfonyl chloride

-

Simple procedures using readily available starting materials

The electrophilic substitution route offers simplicity and accessibility but may present challenges in controlling regioselectivity when multiple reactive sites are present.

Direct Sulfonation

Direct sulfonation represents another effective synthetic strategy:

-

Direct reaction of thiophene-2-sulfonyl chloride with sulfur trioxide in the presence of Lewis acid catalysts

-

High yield and selectivity compared to other methods

-

Avoidance of separate nucleophilic steps in the synthesis process

This approach requires careful control of reaction conditions due to its highly exothermic nature. Temperature management is crucial to prevent unwanted side reactions and ensure product quality.

Reductive Sulfonation

Reductive sulfonation offers a milder alternative for synthesis:

-

Reaction of thiophene-2-sulfonyl chloride with hydrogen sulfide using metal catalysts

-

Relatively mild reaction conditions compared to other methods

This method requires precise process control to prevent undesired side reactions but can be advantageous when working with temperature-sensitive substrates.

Electrophile-Nucleophile Coupling

This alternative approach involves:

-

Reaction between electron-rich substrates and nucleophilic sulfur or nitrogen compounds

-

Less sensitivity to reaction conditions compared to electrophilic substitution

-

Flexibility in using various readily available starting materials

The variety of synthetic routes available demonstrates the compound's importance in chemical research and provides options for different scale requirements and starting material availability.

Chemical Reactivity

The chemical behavior of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is largely governed by the presence of the highly reactive sulfonyl chloride group, which readily undergoes various transformation reactions.

Types of Reactions

The compound participates in several important reaction types:

Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with various nucleophiles:

-

With amines: Forms corresponding sulfonamide derivatives

-

With alcohols: Produces sulfonate esters

-

With thiols: Yields sulfonothioate derivatives

These substitution reactions typically require basic conditions to neutralize the hydrogen chloride byproduct formed during the reaction.

Hydrolysis Reactions

The compound is highly moisture-sensitive:

-

Reacts vigorously with water

-

Hydrolysis leads to the formation of the corresponding sulfonic acid

-

The reaction with water can be violent, requiring careful handling

This moisture sensitivity necessitates storage under anhydrous conditions and handling in dry environments.

Oxidation and Reduction Reactions

Though less common than substitution reactions, the compound can participate in:

-

Oxidation reactions with reagents like hydrogen peroxide

-

Reduction reactions using agents such as sodium borohydride

Reaction Conditions and Catalysts

Optimal reaction conditions for transformations of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride typically include:

-

Use of inert atmospheres (N₂/Ar) to prevent hydrolysis

-

Controlled addition of reagents to manage exothermic reactions

-

Employment of appropriate bases (e.g., triethylamine) for neutralization of HCl byproducts

-

Temperature control, often maintaining reactions at room temperature or below

The compound's reactions benefit from precise control of stoichiometric ratios and solvent selection, depending on the specific transformation desired.

Applications in Chemical Research

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride serves as a valuable building block in various areas of chemical research, with particular importance in pharmaceutical development and materials science.

Pharmaceutical Applications

The compound has demonstrated significant potential in pharmaceutical research:

Carbonic Anhydrase Inhibitors

Five-membered heterocyclic sulfonamides derived from compounds like 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride have shown promise as carbonic anhydrase inhibitors:

-

Generally more effective than six-membered heterocyclic ring inhibitors

-

Potential applications in treatments for glaucoma, epilepsy, cancer, and infections

-

The presence of nitrogen and sulfur atoms in the ring structure enhances inhibitory activity

Research has shown that thiophene sulfonamides can effectively reduce intraocular pressure in ophthalmologic studies, making them candidates for anti-glaucoma medications.

Antibacterial Properties

Compounds containing trifluoromethyl and sulfonyl groups (similar to some derivatives of this compound) have demonstrated antibacterial properties:

-

Effective inhibition against bacteria such as Escherichia coli and Bacillus mycoides

Research Applications

In chemical research settings, the compound serves multiple functions:

-

As a building block in the synthesis of complex organic molecules

-

As a reagent in various chemical reactions

-

As a probe in biochemical studies

Biological Activity and Structure-Activity Relationships

Understanding the relationship between structural features and biological activity provides valuable insights for developing derivatives with enhanced therapeutic potential.

Structure-Activity Relationships

Studies on similar heterocyclic sulfonamides reveal important structure-activity relationships:

-

Five-membered heterocyclic sulfonamides generally show higher potency than six-membered analogs

-

The presence of nitrogen and sulfur atoms within the ring correlates with improved inhibitory activity

-

Small alkyl substitutions on the isoxazole ring can significantly affect selectivity and potency against specific targets

These relationships guide rational design of derivatives with improved properties for specific applications.

Binding Interactions

X-ray crystallography studies of related compounds bound to targets like human Carbonic Anhydrase II (hCA II) reveal key interactions:

-

The sulfonamide nitrogen coordinates with metal ions in the active site

-

Hydrogen bonding between the sulfonamide group and amino acid residues like Thr199

-

Hydrophobic interactions with residues such as Val121, Phe131, Val135, and Leu198

These binding characteristics explain the high affinity of these compounds for specific targets and provide a foundation for structure-based drug design.

Analytical Methods for Characterization

Various analytical techniques are employed to confirm the identity, purity, and structural characteristics of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride.

Spectroscopic Methods

Multiple spectroscopic techniques provide complementary information about the compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation:

-

¹H NMR: Identifies proton environments in the thiophene and isoxazole rings

-

¹³C NMR: Confirms carbon framework and substitution patterns

-

Other nuclei (e.g., ¹⁹F for fluorinated derivatives): Provides additional structural information

Infrared Spectroscopy

FTIR analysis reveals characteristic functional group absorptions:

-

Sulfone (S=O) stretching: Peaks at approximately 1322 cm⁻¹ and 1154 cm⁻¹

-

C=C stretching in the isoxazole ring: Peak at approximately 1552 cm⁻¹

Mass Spectrometry

Mass spectrometry techniques provide molecular weight confirmation and fragmentation patterns:

-

High-resolution mass spectrometry (HRMS): Validates molecular formula

-

Common fragment patterns include loss of the chlorine atom and cleavage at the thiophene-isoxazole bond

Chromatographic Methods

Chromatographic techniques are vital for purity assessment:

-

Thin Layer Chromatography (TLC): Monitors reaction progress (Rf = 0.18 in 30% EtOAc/hexane)

-

High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies potential impurities

-

Gas Chromatography (GC): Applicable for volatile derivatives or degradation products

These analytical methods collectively ensure the identity and quality of the compound for research applications.

Comparative Analysis with Related Compounds

Comparing 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride with structural analogs provides valuable insights into structure-property relationships and potential applications.

Isomeric Variants

Several isomeric forms exist with different attachment positions:

-

5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride (CAS: 160233-27-2): Differs in the position of attachment of the isoxazole ring

-

5-(5-Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride: Includes a trifluoromethyl group for enhanced properties

These positional isomers exhibit different reactivity patterns and biological activities, offering complementary applications in research.

Performance Comparison

Comparative studies between different heterocyclic sulfonamides have revealed:

-

Five-membered heterocyclic sulfonamides generally display higher inhibitory potency against carbonic anhydrase isoforms compared to six-membered analogs

-

The position of the isoxazole attachment (3-position versus 5-position) significantly affects binding orientation within target active sites

-

Introduction of substituents like trifluoromethyl groups can dramatically alter pharmacokinetic properties and target selectivity

These structure-activity relationships guide the selection of specific analogs for particular applications based on their unique performance characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume